molecular formula C19H14N2OS B473070 N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 313254-18-1

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B473070
CAS No.: 313254-18-1
M. Wt: 318.4g/mol
InChI Key: PJMZRLWUZPMVQN-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a benzothiazole derivative characterized by a naphthalene-1-carboxamide group attached to the 2-position of a 6-methyl-substituted benzothiazole scaffold. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMZRLWUZPMVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives. One common method is the reaction of 2-aminobenzenethiol with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the application of catalytic systems, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The benzothiazole ring system allows for strong interactions with biological macromolecules, enhancing its efficacy .

Comparison with Similar Compounds

Key Observations :

  • The naphthalene-1-carboxamide group in the target compound may confer enhanced π-π stacking interactions compared to pyridine-carbohydrazides (e.g., 5i, 5j) or tetrahydrothiophene derivatives .

Key Observations :

  • The naphthalene-carboxamide scaffold may share mechanistic similarities with 4-thiazolidinones (e.g., membrane disruption) but lacks direct evidence of antimicrobial activity .
  • Unlike semicarbazones, the target compound’s rigid naphthalene group might limit anticonvulsant efficacy due to reduced blood-brain barrier penetration .

Advantages of Target Compound :

  • Simplified synthesis compared to multi-step routes for 4-thiazolidinones or semicarbazones.
  • Naphthalene’s lipophilicity may improve bioavailability over polar carbohydrazides .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of benzothiazole derivatives, characterized by the presence of a naphthalene moiety linked to a benzothiazole ring. The synthesis typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with naphthalene-1-carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis and replication .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in various studies, suggesting its potential as a lead compound for drug development .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells. These properties are crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

A series of case studies have explored the biological activities of benzothiazole derivatives similar to this compound:

StudyFindings
1Evaluated against various cancer cell linesInduced apoptosis in breast and lung cancer cells
2Antimicrobial activity against Gram-positive and Gram-negative bacteriaEffective inhibitor of bacterial growth
3Neuroprotective assays in vitroReduced oxidative stress markers in neuronal cultures

These findings underscore the compound's versatility as a potential therapeutic agent across multiple disease states.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Antimicrobial Mechanism:
The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways critical for bacterial survival.

Anticancer Mechanism:
It modulates signaling pathways associated with cell proliferation and survival, leading to increased apoptosis rates in malignant cells.

Neuroprotective Mechanism:
The compound appears to mitigate oxidative stress by scavenging free radicals and inhibiting pro-inflammatory cytokines.

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